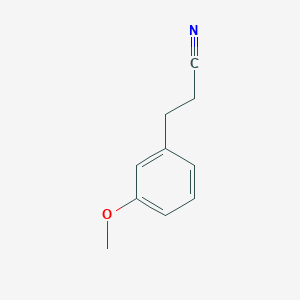
Nitrogen-15N2
Overview
Description
Nitrogen-15N2 is a stable isotope of nitrogen . It is used in various scientific applications, particularly in the study of nitrogen fixation and other nitrogen-related processes .
Synthesis Analysis
This compound can be used in nitrogen fixation experiments to monitor the resulting metabolites in an organism . It has been used in 15N2 pulse-chase experiments to understand the route of transport of fixed nitrogen from the nodule to the shoot in plants . It has also been used to quantify biological N2 production in agricultural soil .
Molecular Structure Analysis
The molecular formula of this compound is N2 . The molecular weight is 30.00 g/mol .
Chemical Reactions Analysis
This compound has been used in studies of the structures and chemical transformations of nitrogen heterocycles . It has also been used in studies of nitrogen fixation in pelagic ecosystems .
Physical And Chemical Properties Analysis
This compound is a gas under normal conditions . It is slightly soluble in water and alcohol, is non-flammable, and is considered a suffocating gas .
Scientific Research Applications
Isotope Ecology and Nitrogen Cycling
Nitrogen-15 (15N) is a stable isotope of nitrogen widely used in ecological research, especially in studies of nitrogen cycling in organisms and ecosystems. 15N natural abundances are leveraged in fundamentally different ways from traditional 15N tracers by integrating nitrogen cycle processes via isotope fractionations and the mixing of various nitrogen-containing pools. This methodology has potential for routine use in ecological research, although it still requires some technical and conceptual advances (Robinson, 2001).
Nitrogen Uptake and Transport in Plants
15N is used to study nitrate uptake activity and transport from roots to shoots in plants. For example, 15N-KNO3 has been used as the nitrogen source in plants like rice to investigate these processes. Detailed methodologies for labeling living plants with 15N-KNO3 and determining net nitrate uptake and transport activity have been validated in plants such as Arabidopsis and rice (Liu, Hu, & Chu, 2016).
Contamination in Commercial 15N2 Gas
Research has highlighted the contamination of commercial 15-nitrogen (15N) N2 gas stocks with 15N-enriched ammonium, nitrate, and nitrite, which can affect nitrogen fixation measurements in environmental samples. This finding underscores the need for ensuring the purity of commercial 15N2 gas in future N2 fixation rate determinations (Dabundo et al., 2014).
Fertilizer Nitrogen Absorption Efficiency
15N labeling has been utilized to study the efficiency of nitrogen absorption by crops from fertilizers. For example, a study using 15N labeled ammonium sulfate in coffee crops helped in evaluating its distribution within the plant and the agronomic efficiency of the fertilizer application practice (Fenilli et al., 2007).
Wetland Nitrogen Removal Research
15N, as a unique tracer for nitrogen cycling processes, plays a crucial role in research on environmental pollution problems induced by the nitrogen cycling process. Its application in wetland nitrogen removal research is significant for understanding nitrogen removal mechanisms, determining key limiting factors, and establishing nitrogen removal models (Yan, 2008).
Probing Nitrogen-Fixing Bacteria in Soil
A novel approach combining resonance Raman spectroscopy with 15N2 stable isotope probing (SIP) has been developed to discern nitrogen-fixing bacteria in soil communities. This method, applied at the single-cell level, advances the exploration of hitherto uncultured diazotrophs in diverse ecosystems (Cui et al., 2018).
Mechanism of Action
Target of Action
Nitrogen-15N2, also known as 15N Labeled nitrogen, is primarily targeted in nitrogen fixation experiments to monitor the resulting metabolites in an organism . It plays a crucial role in the nitrogen cycle, which is essential for life on Earth .
Mode of Action
This compound interacts with its targets through a process known as nitrogen fixation. This process involves the conversion of atmospheric nitrogen (N2) into a more reactive form that can be used by organisms, such as ammonium (NH4+). This compound is used in pulse-chase experiments to understand the route of transport of fixed nitrogen from the nodule to the shoot in plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitrogen cycle. Nitrogen fixation, a key part of this cycle, is the process by which atmospheric nitrogen is converted into a form that organisms can use. This compound is used in these experiments to trace the flow of nitrogen through the cycle and to understand how it is incorporated into different compounds within the organism .
Pharmacokinetics
It’s important to note that this compound is a gas at room temperature . Its bioavailability would therefore depend on the method of administration and the environmental conditions.
Result of Action
The use of this compound in nitrogen fixation experiments allows for the monitoring of the resulting metabolites in an organism . This can provide valuable insights into the metabolic processes of the organism and how nitrogen is utilized. The results can also contribute to our understanding of the nitrogen cycle and the role of nitrogen in the environment .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the process of nitrogen fixation is carried out by certain bacteria, and these bacteria often live in symbiosis with plants in environments where nitrogen is limited . Therefore, the efficacy and stability of this compound’s action can be influenced by factors such as the presence of these bacteria and the availability of nitrogen in the environment.
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/N2/c1-2/i1+1,2+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRMHOSHXDMSA-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N]#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436579 | |
| Record name | Nitrogen-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.00021780 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29817-79-6 | |
| Record name | Nitrogen-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




















Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
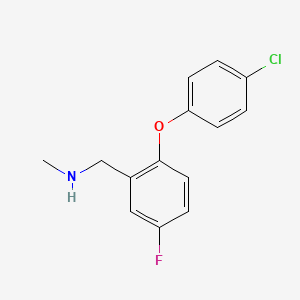

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
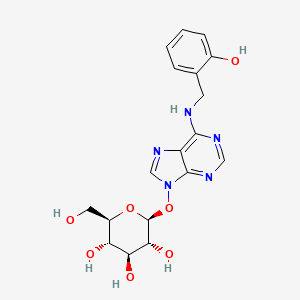
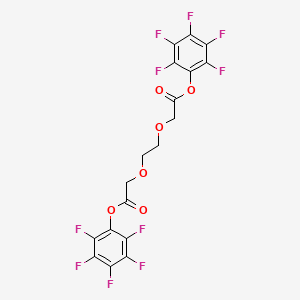

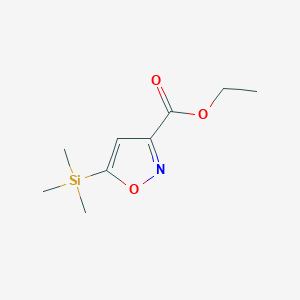
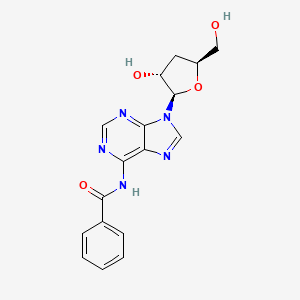
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
